Cas no 1251689-93-6 (N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide
- N-(4-ethoxyphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
- AKOS024484904
- N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
- N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- 1251689-93-6
- VU0624131-1
- F3406-6830
-
- インチ: 1S/C23H25FN4O3/c1-2-30-20-8-6-19(7-9-20)25-21(29)15-28-12-10-16(11-13-28)23-26-22(27-31-23)17-4-3-5-18(24)14-17/h3-9,14,16H,2,10-13,15H2,1H3,(H,25,29)
- InChIKey: JWZIZAKUQHLIEB-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(OCC)C=C1)(=O)CN1CCC(C2ON=C(C3=CC=CC(F)=C3)N=2)CC1
計算された属性
- せいみつぶんしりょう: 424.191
- どういたいしつりょう: 424.191
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.5A^2
- 疎水性パラメータ計算基準値(XlogP): 3.8
N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-6830-2μmol |
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251689-93-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-6830-25mg |
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251689-93-6 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-6830-3mg |
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251689-93-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-6830-30mg |
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251689-93-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3406-6830-4mg |
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251689-93-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-6830-10mg |
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251689-93-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-6830-5mg |
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251689-93-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-6830-2mg |
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251689-93-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-6830-40mg |
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251689-93-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3406-6830-5μmol |
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide |
1251689-93-6 | 5μmol |
$63.0 | 2023-09-10 |
N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamideに関する追加情報
Research Brief on N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (CAS: 1251689-93-6)
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (CAS: 1251689-93-6) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique 1,2,4-oxadiazole and piperidine scaffold, has demonstrated promising pharmacological properties, particularly in the modulation of specific biological targets. Recent studies have explored its potential applications in neurodegenerative diseases, inflammatory disorders, and oncology, making it a subject of intense research interest.
The synthesis of N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves a multi-step process, with the 1,2,4-oxadiazole ring serving as a key pharmacophore. The presence of the 3-fluorophenyl moiety enhances the compound's binding affinity to target proteins, while the ethoxyphenyl group contributes to its pharmacokinetic properties. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating further biological evaluation.
In vitro studies have revealed that N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide exhibits potent inhibitory activity against specific enzymes implicated in neurodegenerative pathways. For instance, it has shown nanomolar affinity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its potential as a therapeutic agent for Alzheimer's disease. Additionally, its anti-inflammatory properties have been attributed to the modulation of NF-κB signaling, which plays a critical role in cytokine production.
Recent preclinical studies have further elucidated the compound's mechanism of action. Molecular docking simulations indicate that N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide binds to the active site of target enzymes with high specificity, forming hydrogen bonds and hydrophobic interactions. These findings are supported by kinetic studies, which demonstrate competitive inhibition patterns. Moreover, the compound has shown favorable blood-brain barrier permeability in animal models, a crucial factor for its potential use in central nervous system disorders.
Despite these promising results, challenges remain in the development of N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed. Ongoing research is focused on optimizing the compound's structure to enhance its efficacy and safety profile. Derivatives with modified substituents are being synthesized and evaluated to identify candidates with improved pharmacological properties.
In conclusion, N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. Future studies should prioritize in vivo efficacy and toxicity assessments, as well as the exploration of its therapeutic potential in other disease models. The continued development of this compound could pave the way for novel treatments for neurodegenerative and inflammatory conditions.
1251689-93-6 (N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide) 関連製品
- 476634-11-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)
- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)
- 1805383-61-2(3-Cyano-5-(difluoromethyl)-2-hydroxypyridine-4-acetic acid)
- 2229456-27-1(1-{3-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylmethyl}cyclopropane-1-carboxylic acid)
- 2137554-76-6(4-bromo-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine)
- 923184-91-2(N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)
- 149055-86-7(methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate)
- 1260604-09-8((3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)
- 1214380-35-4(4-(3-(Chloromethyl)-5-fluorophenyl)pyridine)